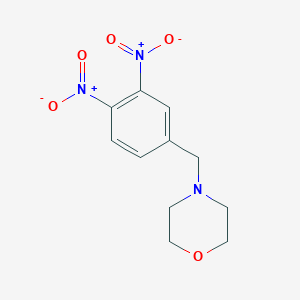

4-(3,4-Dinitrobenzyl)morpholine

概述

描述

4-(3,4-Dinitrobenzyl)morpholine is a useful research compound. Its molecular formula is C11H13N3O5 and its molecular weight is 267.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

4-(3,4-Dinitrobenzyl)morpholine is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables that summarize its effects.

Chemical Structure and Properties

This compound has the molecular formula C11H12N4O4 and a molecular weight of 252.24 g/mol. The compound features a morpholine ring substituted with a dinitrobenzyl group, which is significant for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may exert its effects through:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular processes, potentially affecting metabolic pathways.

- Antimicrobial Activity : Research indicates that derivatives of morpholine compounds often exhibit antimicrobial properties, which could be relevant for this compound.

Antimicrobial Properties

Several studies have evaluated the antimicrobial activity of this compound. For instance:

- In Vitro Studies : The compound was tested against various bacterial strains, showing significant inhibition against Gram-positive and Gram-negative bacteria. A study indicated that it exhibited better antibacterial potency than common antibiotics like ampicillin .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

Case Studies

- Case Study on Antimicrobial Efficacy : A recent study synthesized various morpholine derivatives and evaluated their antimicrobial properties. Among them, compounds structurally similar to this compound demonstrated significant activity against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus) and Pseudomonas aeruginosa .

- Case Study on Antitumor Effects : In another study focusing on morpholine derivatives, researchers found that certain compounds exhibited cytotoxic effects on cancer cell lines. The mechanism involved the induction of apoptosis via mitochondrial pathways, suggesting that this compound could potentially share similar mechanisms .

科学研究应用

Biological Studies

Antimicrobial Activity : Preliminary studies indicate that 4-(3,4-Dinitrobenzyl)morpholine exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Cytotoxicity and Anticancer Potential : In vitro assays have demonstrated that this compound induces apoptosis in cancer cell lines. Its cytotoxic effects are mediated through the activation of caspase pathways and the generation of reactive oxygen species (ROS). Notably, it selectively targets cancerous cells while sparing normal cells, making it a promising candidate for cancer therapy.

DNA Interaction : Studies suggest that this compound can intercalate into DNA, affecting replication and transcription processes. This property is crucial for understanding its potential as an anticancer agent.

Medicinal Chemistry

The compound is being researched for its potential pharmaceutical applications. Its ability to modulate enzyme activity makes it a candidate for drug development targeting specific enzymes or receptors involved in disease pathways. The dinitrophenyl group may enhance binding affinity to biological macromolecules, influencing therapeutic efficacy.

Industrial Applications

In industrial settings, this compound is utilized in the production of specialty chemicals and intermediates for various processes. Its unique properties allow for its use in developing new materials and chemical products.

Case Study 1: Antimicrobial Activity Against Mycobacterium tuberculosis

A study evaluated the effectiveness of this compound against Mycobacterium tuberculosis. The results showed a significant reduction in bacterial viability at concentrations as low as 10 µg/mL. The compound's mechanism was attributed to its ability to disrupt cell wall synthesis.

Case Study 2: Cytotoxicity in Cancer Cells

In another study focusing on cancer cell lines (e.g., HeLa and MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells after treatment with the compound. The study concluded that the compound could be further explored for its anticancer properties.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(3,4-Dinitrobenzyl)morpholine, and how can reaction yields be improved?

- Methodology : The compound can be synthesized via nucleophilic aromatic substitution (NAS) using morpholine and 3,4-dinitrobenzyl halides. Key steps include:

- Substitution : React 3,4-dinitrobenzyl bromide with morpholine in a polar aprotic solvent (e.g., DMF or acetonitrile) under reflux (80–100°C) with a base like K₂CO₃ to deprotonate morpholine .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product.

- Yield Optimization : Increase equivalents of morpholine (1.5–2.0 eq), extend reaction time (12–24 hours), or employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity .

Q. How can the purity of this compound be validated, and what analytical techniques are recommended?

- Methodology :

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) at 1.0 mL/min; monitor UV absorption at 254 nm (nitro groups absorb strongly) .

- NMR : Analyze - and -NMR spectra in CDCl₃. Expect aromatic protons at δ 8.5–9.0 ppm (nitro-substituted benzene) and morpholine protons at δ 3.5–4.0 ppm. Use - HSQC/HMBC to resolve overlapping signals .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) via ESI-MS or MALDI-TOF .

Q. What are the critical factors influencing the stability of this compound during storage?

- Methodology :

- Light Sensitivity : Nitro groups are photolabile; store in amber vials at –20°C under inert gas (N₂/Ar) .

- Moisture : Use desiccants (silica gel) in sealed containers to prevent hydrolysis of the morpholine ring .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodology :

- DFT Calculations : Use Gaussian or ORCA software to calculate Fukui indices for electrophilic/nucleophilic sites. The nitro groups activate the benzyl position for substitution by withdrawing electron density .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics using CHARMM or AMBER force fields .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR peaks) for this compound?

- Methodology :

- 2D NMR : Perform - HMBC to confirm connectivity between morpholine and the aromatic ring. For diastereomers (if present), use NOESY to assess spatial proximity .

- X-ray Crystallography : Resolve ambiguities via single-crystal analysis. Refine structures using SHELXL (SHELX suite) with high-resolution data (>1.0 Å) .

Q. How does the stereochemistry of this compound impact its pharmacological activity?

- Methodology :

- Chiral Separation : Use chiral HPLC (Chiralpak AD-H column) with hexane/isopropanol (90:10) to isolate enantiomers .

- Biological Assays : Test enantiomers against target receptors (e.g., opioid receptors) via competitive binding assays (IC₅₀ measurements) .

Q. What are the challenges in crystallizing this compound, and how can twinning be addressed?

- Methodology :

属性

IUPAC Name |

4-[(3,4-dinitrophenyl)methyl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O5/c15-13(16)10-2-1-9(7-11(10)14(17)18)8-12-3-5-19-6-4-12/h1-2,7H,3-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHOQFMBDEGJNLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC(=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10649005 | |

| Record name | 4-[(3,4-Dinitrophenyl)methyl]morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

825619-03-2 | |

| Record name | 4-[(3,4-Dinitrophenyl)methyl]morpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=825619-03-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(3,4-Dinitrophenyl)methyl]morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。